![molecular formula C7H5N3O3 B132747 Pyrido[2,3-b]pyrazine-2,3,6-triol CAS No. 144435-08-5](/img/structure/B132747.png)
Pyrido[2,3-b]pyrazine-2,3,6-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,3-b]pyrazine-2,3,6-triol (PPPT) is a heterocyclic compound with a unique structure that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PPPT is a tricyclic compound that consists of a pyridine ring fused with a pyrazine ring and a triol group at position 2, 3, and 6. The synthesis of PPPT has been challenging, and various methods have been proposed to obtain this compound.
作用機序
The mechanism of action of Pyrido[2,3-b]pyrazine-2,3,6-triol is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. This compound has also been reported to modulate various signaling pathways involved in inflammation and cell proliferation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, this compound has been reported to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
One of the advantages of using Pyrido[2,3-b]pyrazine-2,3,6-triol in lab experiments is its potential as a therapeutic agent for various diseases. This compound has also been reported to have low toxicity, making it a promising candidate for drug development. However, the synthesis of this compound is challenging, and the yield and purity of the compound vary depending on the method used. Furthermore, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its therapeutic potential fully.
将来の方向性
Despite the promising potential of Pyrido[2,3-b]pyrazine-2,3,6-triol, there is still much to be explored in terms of its therapeutic applications. Future research could focus on the development of more efficient and reliable methods for the synthesis of this compound. Furthermore, the mechanism of action of this compound needs to be fully understood to optimize its therapeutic potential fully. Additionally, further studies could investigate the potential of this compound in the treatment of other diseases, such as cardiovascular and metabolic disorders.
合成法
The synthesis of Pyrido[2,3-b]pyrazine-2,3,6-triol involves the reaction of 2,3-dihydroxypyridine with 2,3-diaminopyrazine in the presence of a dehydrating agent. Several methods have been proposed for the synthesis of this compound, including the use of microwave irradiation, solvent-free conditions, and metal catalysts. However, the yield and purity of this compound vary depending on the method used.
科学的研究の応用
Pyrido[2,3-b]pyrazine-2,3,6-triol has shown potential as a therapeutic agent in various scientific research applications. It has been reported to possess antioxidant, anti-inflammatory, and antitumor properties. This compound has also been investigated for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
144435-08-5 |
|---|---|
分子式 |
C7H5N3O3 |
分子量 |
179.13 g/mol |
IUPAC名 |
4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,6-trione |
InChI |
InChI=1S/C7H5N3O3/c11-4-2-1-3-5(9-4)10-7(13)6(12)8-3/h1-2H,(H,8,12)(H2,9,10,11,13) |
InChIキー |
RBAFRVRRPCRNGV-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)NC2=C1NC(=O)C(=O)N2 |
正規SMILES |
C1=CC(=O)NC2=C1NC(=O)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



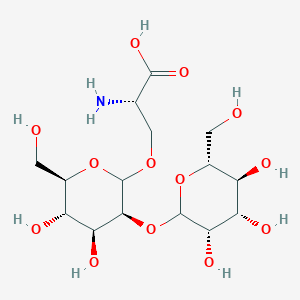
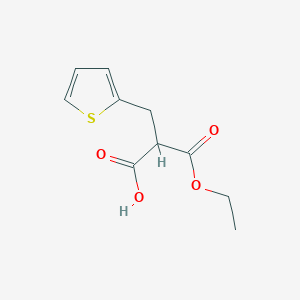
![but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone](/img/structure/B132668.png)


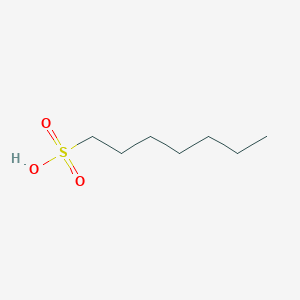

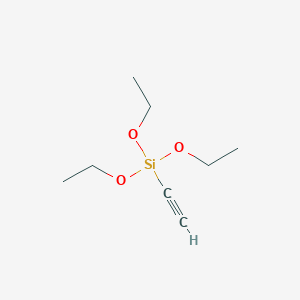
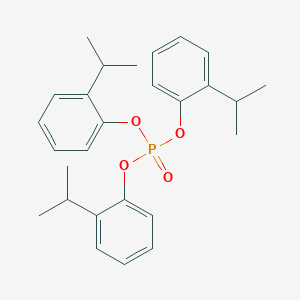
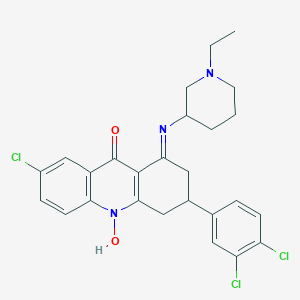

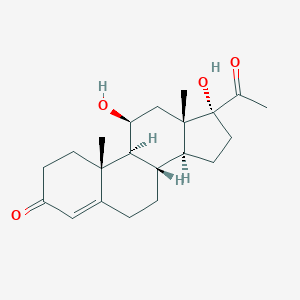

![3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B132712.png)